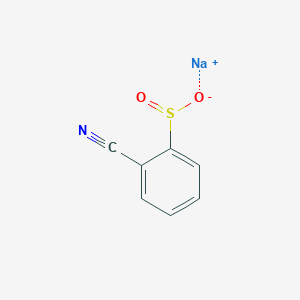

sodium 2-cyanobenzene-1-sulfinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-cyanobenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S.Na/c8-5-6-3-1-2-4-7(6)11(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZKXJFLMBXZLL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Reactivity of Sodium 2-Cyanobenzene-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-cyanobenzene-1-sulfinate, a versatile small molecule scaffold, holds significant potential in various fields of chemical research and drug development.[1] Its unique structure, featuring both a nucleophilic sulfinate group and an electron-withdrawing cyano group on an aromatic ring, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, drawing upon available data and the well-established chemistry of arylsulfinates. Experimental protocols and safety considerations are also detailed to facilitate its effective and safe utilization in the laboratory.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be summarized from supplier information and general chemical principles.

| Property | Value | Source |

| CAS Number | 1616974-35-6 | [1][2][3] |

| Molecular Formula | C₇H₄NNaO₂S | [1][4] |

| Molecular Weight | 189.17 g/mol | [1][4] |

| Appearance | White to off-white solid (presumed) | General knowledge of sodium salts |

| Solubility | Expected to be soluble in water and polar organic solvents. | General knowledge of sodium salts |

| Purity | Typically available at ≥95% | [1] |

Spectral Data:

Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are often available from commercial suppliers upon request.[2] Based on the structure, the following characteristic signals can be anticipated:

-

¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, showing complex splitting patterns due to the ortho- and meta-couplings.

-

¹³C NMR: Aromatic carbons, a quaternary carbon attached to the cyano group, and a quaternary carbon attached to the sulfinate group. The cyano carbon would appear in the characteristic region for nitriles (around 115-125 ppm).

-

IR Spectroscopy: Characteristic peaks for the C≡N stretch (around 2220-2240 cm⁻¹), S=O stretching vibrations of the sulfinate group (around 1050-1100 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the sodium salt or the corresponding sulfinic acid after ionization.

Reactivity

The reactivity of this compound is governed by the interplay of the sulfinate anion and the electron-withdrawing cyano group. The sulfinate group can act as a nucleophile, an electrophile precursor, or a source of sulfonyl radicals, making it a versatile building block in organic synthesis.[5][6]

Nucleophilic Reactivity

The sulfinate anion is a soft nucleophile and can react with various electrophiles at the sulfur or oxygen atom. The ortho-cyano group, being strongly electron-withdrawing, is expected to decrease the nucleophilicity of the sulfinate compared to electron-rich arylsulfinates.

dot

Caption: Nucleophilic reactions of this compound.

Radical Reactivity

Sodium arylsulfinates are excellent precursors for sulfonyl radicals (RSO₂•) under oxidative conditions.[7] These radicals can participate in a wide range of transformations, including addition to alkenes and alkynes, and C-H functionalization reactions. The presence of the electron-withdrawing cyano group may influence the stability and reactivity of the generated 2-cyanophenylsulfonyl radical.

dot

Caption: Generation and reactions of 2-cyanophenylsulfonyl radical.

Reactions with Electrophiles and Nucleophiles

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the sulfinate and cyano groups. Conversely, the electron deficiency of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the cyano and sulfinate groups.

Experimental Protocols

Synthesis of this compound

A general and common method for the synthesis of sodium arylsulfinates involves the reduction of the corresponding sulfonyl chloride.[8]

dot

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1616974-35-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1616974-35-6 [sigmaaldrich.com]

- 4. biozol.de [biozol.de]

- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Sodium 2-cyanobenzene-1-sulfinate

Introduction

Sodium 2-cyanobenzene-1-sulfinate (CAS No. 1616974-35-6) is an organic sodium salt with the molecular formula C₇H₄NNaO₂S and a molecular weight of 189.17 g/mol .[1] This compound belongs to the class of aromatic sulfinates, which are versatile building blocks in organic synthesis.[2] A comprehensive understanding of its spectroscopic properties is crucial for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established spectroscopic principles and data from related compounds. While experimental data for this specific compound is not publicly available, this document offers a predictive analysis to guide researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of functional groups present in the molecule and typical values observed for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | m | 2H | Aromatic CH |

| ~ 7.5 - 7.7 | m | 2H | Aromatic CH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | Quaternary Aromatic C-SO₂ |

| ~ 130 - 135 | Aromatic CH |

| ~ 125 - 130 | Aromatic CH |

| ~ 115 - 120 | Quaternary Aromatic C-CN |

| ~ 110 - 115 | Nitrile CN |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2220 - 2240 | Medium | C≡N stretch |

| ~ 1600, 1480, 1440 | Medium to Weak | Aromatic C=C stretch |

| ~ 1010 - 1080 | Strong | Asymmetric SO₂ stretch |

| ~ 940 - 990 | Strong | Symmetric SO₂ stretch |

| ~ 750 - 800 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 166 | [M-Na+H]⁻ (anion) |

| 189 | [M]⁺ (cation) or [M+H]⁺ |

| 212 | [M+Na]⁺ |

| 122 | [M-SO₂]⁻ |

| 102 | [C₇H₄N]⁻ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical as the compound is a salt.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range for aromatic and nitrile carbons (typically 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the sodium salt and the corresponding anion.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

-

-

Data Processing: The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Visualizations

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted MS Fragmentation Pathways.

References

The Advent of a Versatile Reagent: A Historical and Technical Guide to Sulfinate Salts in Synthesis

For Immediate Release

A cornerstone of modern synthetic chemistry, sulfinate salts have empowered researchers and drug development professionals for over a century and a half with their versatile reactivity. This in-depth technical guide delves into the discovery and historical development of these remarkable compounds, providing a comprehensive resource complete with detailed experimental protocols and a quantitative analysis of their synthetic applications. From their first reported appearance in the chemical literature in 1861 to their current widespread use, this document traces the evolution of sulfinate salt chemistry, offering valuable insights for both seasoned researchers and newcomers to the field.

From Obscurity to Ubiquity: A Historical Timeline

The journey of sulfinate salts from a chemical curiosity to an indispensable synthetic tool is a testament to the cumulative nature of scientific discovery. While the exact first synthesis is a subject of historical investigation, early reports in the mid-19th century laid the groundwork for their eventual prominence.

Early Developments (Late 19th - Early 20th Century): The initial forays into sulfinate salt synthesis were primarily centered around the reduction of sulfonyl chlorides. These early methods, though foundational, often required harsh conditions and afforded modest yields. Key milestones in this era include:

-

Reduction with Metals: One of the earliest and most straightforward methods for the preparation of sulfinate salts involved the reduction of the corresponding sulfonyl chloride. A common approach utilized zinc dust in aqueous or alcoholic media.[1] This method, while effective, often required a significant excess of the metal reducing agent.

-

Sulfite Reduction: Another significant advancement was the use of sodium sulfite as the reducing agent. This method offered a more controlled reduction of sulfonyl chlorides to the corresponding sulfinates.[1]

The Grignard Revolution (Early 20th Century): The advent of Grignard reagents in the early 1900s provided a new and more versatile route to sulfinate salts. The reaction of an aryl or alkyl magnesium halide with sulfur dioxide offered a direct method for the formation of the carbon-sulfur bond, leading to the corresponding magnesium sulfinate, which could then be converted to the desired salt.

Core Synthetic Methodologies: A Quantitative Overview

The versatility of sulfinate salts stems from the various methods developed for their synthesis, each with its own advantages and substrate scope. The following tables summarize the key historical methods with representative quantitative data.

| Method | Substrate | Reagents | Solvent | Yield (%) | Reference |

| Reduction of Sulfonyl Chloride | p-Toluenesulfonyl chloride | Zinc dust | Water/Ethanol | 64 | Organic Syntheses, Coll. Vol. 1, p.492 (1941); Vol. 8, p.94 (1928). |

| Benzenesulfonyl chloride | Sodium sulfite, Sodium bicarbonate | Water | High | [General synthetic procedure] | |

| Reaction with Grignard Reagent | Aryl/Alkylmagnesium halide | Sulfur dioxide | Diethyl ether | Varies | [General Grignard reaction principles] |

Table 1: Historical Methods for the Synthesis of Sulfinate Salts

Detailed Experimental Protocols: Recreating Historical Syntheses

To provide a practical resource for researchers, this guide includes detailed experimental protocols for key historical syntheses of sulfinate salts.

Experimental Protocol 1: Preparation of Sodium p-Toluenesulfinate via Reduction of p-Toluenesulfonyl Chloride with Zinc Dust[1]

Materials:

-

p-Toluenesulfonyl chloride (technical grade)

-

Zinc dust (90-100% pure)

-

Water

-

Steam source

Procedure:

-

In a 12-L crock equipped with a large brass stirrer and a steam inlet tube, 3 L of water is heated to 70°C by passing in dry steam.

-

The steam is turned off, and 400 g of zinc dust is added to the hot water.

-

500 g (2.6 moles) of ground p-toluenesulfonyl chloride is added in small portions over approximately 10 minutes. The temperature of the mixture will rise to about 80°C.

-

The mixture is stirred vigorously for 10 minutes, during which the temperature begins to drop.

-

An additional 750 cc. of hot water is added, and steam is passed in until the mixture begins to froth, while stirring is continued.

-

After the steam is shut off, stirring is continued for an additional 10 minutes.

-

The hot mixture is filtered, and the filtrate is collected in a large evaporating dish.

-

The solution is evaporated over a large burner to a volume of about 1 L, or until a crust begins to form at the edges.

-

The mixture is then cooled to induce crystallization.

-

The large, flat, transparent crystals of sodium p-toluenesulfinate dihydrate are collected by suction filtration.

-

The crystals are air-dried until efflorescence just begins and then stored in a sealed bottle.

Yield: 360 g (64% of the theoretical amount).

Experimental Protocol 2: General Procedure for the Synthesis of Sodium Benzenesulfinate via Reduction of Benzenesulfonyl Chloride with Sodium Sulfite

Materials:

-

Benzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Methanol (for recrystallization)

Procedure:

-

To a solution of benzenesulfonyl chloride (11 mmol) in 50 mL of water, add sodium sulfite (22 mmol) and sodium bicarbonate (22 mmol).

-

Heat the solution to 80°C for 4 hours.

-

After the reaction is complete, evaporate the solution under vacuum.

-

Recrystallize the resulting solid twice from methanol and filter to obtain pure sodium benzenesulfinate.

Logical Relationships in Sulfinate Salt Synthesis

The development of synthetic routes to sulfinate salts can be visualized as a progression from less to more versatile methods, driven by the evolution of synthetic organic chemistry as a whole.

Caption: Evolution of Sulfinate Salt Synthesis.

Conclusion

The discovery and development of sulfinate salts represent a significant chapter in the history of organic synthesis. From their humble beginnings as products of simple reduction reactions to their synthesis via sophisticated organometallic reagents, their journey mirrors the advancement of the field itself. This guide provides a comprehensive overview of this history, equipping researchers and drug development professionals with the knowledge and practical protocols to fully leverage the synthetic potential of these versatile compounds. The continued exploration of sulfinate salt chemistry promises to unlock even more innovative and efficient synthetic transformations in the years to come.

References

An In-depth Technical Guide on the Mechanism of Action of Sodium 2-Cyanobenzene-1-sulfinate as a Cyanating Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. Consequently, the development of efficient and versatile methods for their synthesis is a significant focus in synthetic chemistry. Traditional cyanation methods, such as the Rosenmund–von Braun and Sandmeyer reactions, often require harsh conditions and stoichiometric amounts of toxic cyanide reagents. Modern transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering milder conditions and broader substrate scope.

This technical guide focuses on the mechanism of action of sodium 2-cyanobenzene-1-sulfinate as a cyanating agent, primarily through palladium-catalyzed desulfitative cyanation. This approach utilizes readily available arenesulfonyl chlorides or sodium arenesulfinates as starting materials, providing a convenient route to aryl nitriles.

Core Mechanism: Palladium-Catalyzed Desulfitative Cyanation

The key transformation involving sodium arenesulfinates, including this compound, is a palladium-catalyzed process. The proposed mechanism involves a Pd(II) catalytic cycle.

The reaction proceeds through several key steps:

-

Coordination: The sodium aryl sulfinate coordinates to a palladium(II) species.

-

Desulfitation: The coordinated complex undergoes a desulfinative reaction, extruding sulfur dioxide and generating an aryl-palladium complex.

-

Cyanide Coordination: The cyanating agent (in this context, derived from the reagent itself or an external source) coordinates to the aryl-palladium complex.

-

Reductive Elimination: The final step is the reductive elimination of the aryl nitrile product, regenerating a Pd(0) species.

-

Oxidation: The Pd(0) is then oxidized back to Pd(II) by an oxidant (such as Cu(II) or air) to complete the catalytic cycle.

Catalytic Cycle Diagram

Caption: Proposed mechanism for Pd-catalyzed desulfitative cyanation.

Quantitative Data Summary

The efficiency of the palladium-catalyzed desulfitative cyanation of sodium arenesulfinates is demonstrated by the yields obtained with various substrates. The following table summarizes the performance of this method with different sodium arenesulfinates.

| Entry | Substrate (Sodium Arenesulfinate) | Product | Yield (%) |

| 1 | Sodium benzenesulfinate | Benzonitrile | 85 |

| 2 | Sodium 4-methylbenzenesulfinate | 4-Methylbenzonitrile | 92 |

| 3 | Sodium 4-methoxybenzenesulfinate | 4-Methoxybenzonitrile | 88 |

| 4 | Sodium 4-chlorobenzenesulfinate | 4-Chlorobenzonitrile | 75 |

| 5 | Sodium 4-bromobenzenesulfinate | 4-Bromobenzonitrile | 78 |

| 6 | Sodium 4-fluorobenzenesulfinate | 4-Fluorobenzonitrile | 81 |

| 7 | Sodium 2-methylbenzenesulfinate | 2-Methylbenzonitrile | 72 |

| 8 | Sodium naphthalene-2-sulfinate | Naphthalene-2-carbonitrile | 83 |

Data extracted from a study on palladium-catalyzed desulfitative cyanation of arenesulfonyl chlorides and sodium sulfinates.

Experimental Protocols

A representative experimental procedure for the palladium-catalyzed desulfitative cyanation of sodium arenesulfinates is provided below.

Materials:

-

Palladium(II) acetate (Pd(OAc)2)

-

Copper(II) acetate (Cu(OAc)2)

-

Potassium cyanide (KCN)

-

Sodium arenesulfinate

-

Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add sodium arenesulfinate (0.5 mmol), Pd(OAc)2 (5 mol%), Cu(OAc)2 (1.0 mmol), and KCN (1.0 mmol).

-

Add DMF (3.0 mL) to the vessel.

-

Heat the mixture at 120 °C for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired aryl nitrile.

Experimental Workflow Diagram

Theoretical Studies on the Stability of Sodium 2-Cyanobenzene-1-sulfinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium 2-cyanobenzene-1-sulfinate is an organic intermediate with potential applications in pharmaceutical and materials science. As with any chemical entity intended for these fields, a thorough understanding of its stability is paramount. This technical guide provides a comprehensive theoretical framework for assessing the stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the predicted degradation pathways based on the known chemistry of aryl sulfinates. Furthermore, it details robust experimental protocols for thermal, hydrolytic, and photostability testing, in line with established industry guidelines. Analytical methodologies for monitoring the stability and characterizing potential degradation products are also presented. The information herein serves as a foundational resource for researchers initiating stability studies on this and structurally related compounds.

Introduction to the Stability of Aryl Sulfinates

Sodium aryl sulfinates are versatile reagents in organic synthesis, valued for their role as precursors to a variety of sulfur-containing compounds.[1] Generally, they are crystalline solids that are considered to be bench-stable under ambient conditions.[2] However, their stability can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing or reducing agents. The ionic nature of sulfinate salts can also make them hygroscopic, which may impact their solid-state stability.

The 2-cyano substituent on the benzene ring of this compound is an electron-withdrawing group. This electronic feature may influence the reactivity and stability of the sulfinate moiety compared to unsubstituted sodium benzenesulfinate. A key consideration for aryl sulfinates is their propensity to undergo disproportionation, a reaction that can be sensitive to the electronic nature of the aromatic ring.

Predicted Degradation Pathways

Based on the known reactivity of aryl sulfinates, several degradation pathways can be postulated for this compound.

2.1. Disproportionation: A primary degradation route for aryl sulfinates is disproportionation, which can be triggered by acidic conditions or heat. This pathway typically leads to the formation of a thiosulfonate and a sulfonic acid (or its salt).

Caption: Predicted disproportionation pathway of this compound.

2.2. Oxidation: The sulfinate group is in an intermediate oxidation state and can be oxidized to a sulfonate. This may occur in the presence of atmospheric oxygen over long-term storage or upon exposure to oxidizing agents.

Caption: Predicted oxidation pathway of this compound.

Quantitative Data Summary (Hypothetical)

Table 1: Hypothetical Thermal Stability Data

| Temperature | Time (weeks) | Assay (%) | Appearance |

| 40°C | 4 | 99.5 | White powder |

| 8 | 99.1 | White powder | |

| 12 | 98.7 | White powder | |

| 60°C | 4 | 98.2 | Off-white powder |

| 8 | 97.0 | Slight discoloration | |

| 12 | 95.5 | Yellowish tint |

Table 2: Hypothetical Photostability Data (ICH Q1B Conditions)

| Condition | Time (hours) | Assay (%) | Degradation Products (%) |

| Light (1.2 million lux hours) | 200 | 99.0 | 0.5 (Thiosulfonate) |

| Light + UV (200 W h/m²) | 200 | 98.5 | 0.8 (Thiosulfonate), 0.2 (Sulfonate) |

| Dark Control | 200 | 99.8 | < 0.1 |

Experimental Protocols

The following protocols are designed to provide a robust assessment of the stability of this compound in solid form and in solution.

4.1. General Experimental Workflow

Caption: General workflow for stability assessment.

4.2. Thermal Stability (Solid State) This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.

-

Sample Preparation: Place approximately 10-20 mg of this compound into several clean, dry glass vials.

-

Control Samples: Prepare a set of control samples to be stored at -20°C in the dark.

-

Stress Conditions: Place the vials in temperature-controlled stability chambers at various temperatures (e.g., 40°C, 60°C, and 80°C).

-

Time Points: Withdraw samples for analysis at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay and Purity: Quantify the amount of remaining this compound and detect any degradation products using a validated HPLC method (see section 5.1).

-

Degradant Identification: If significant degradation is observed, use LC-MS and NMR to identify the structure of the degradation products.

-

4.3. Photostability (Solid State) This protocol follows the ICH Q1B guidelines.[3][4][5]

-

Sample Preparation: Spread a thin layer of this compound (approx. 1-3 mm thick) in a chemically inert, transparent container.

-

Dark Control: Prepare a parallel sample wrapped in aluminum foil to protect it from light.

-

Light Exposure: Expose the samples to a light source that conforms to ICH Q1B, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples as described in the thermal stability protocol. Compare the results to determine the extent of photodegradation.

4.4. Hydrolytic Stability (in Solution) This protocol is adapted from general principles of hydrolytic stability testing.[6][7][8]

-

Buffer Preparation: Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 1 mg/mL).

-

Incubation: Store the solutions in sealed vials at a controlled temperature (e.g., 50°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Analysis: Analyze each aliquot immediately by HPLC to determine the remaining concentration of the parent compound.

-

Kinetics: If degradation is observed, calculate the pseudo-first-order rate constant (k) at each pH and temperature.

Analytical Methodologies

5.1. High-Performance Liquid Chromatography (HPLC) A validated stability-indicating HPLC method is crucial for the quantitative analysis of this compound and its potential degradation products.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectrophotometry).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[9][10][11][12]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for structural elucidation of degradation products and can also be used for quantitative analysis (qNMR).[13][14][15]

-

¹H and ¹³C NMR: To confirm the structure of the parent compound and identify unknown degradation products isolated by preparative HPLC.

-

qNMR: Can be used to determine the assay of the compound by integrating the signal of a characteristic proton against a certified internal standard. This can be particularly useful for corroborating HPLC assay results.

5.3. Mass Spectrometry (MS) Coupled with HPLC (LC-MS), mass spectrometry is indispensable for the identification of degradation products.

-

LC-MS: To obtain the molecular weights of degradation products as they elute from the HPLC.

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of degradation products, which is crucial for their structural identification.

Conclusion

While this compound is expected to be a relatively stable solid under ambient conditions, this guide highlights potential degradation pathways, including disproportionation and oxidation, that warrant experimental investigation. The provided protocols, based on established industry guidelines, offer a robust framework for a comprehensive stability assessment. A thorough stability study, employing validated analytical methods such as HPLC and supported by NMR and MS for structural elucidation, is essential to ensure the quality, safety, and efficacy of any product containing this compound. The theoretical insights and practical methodologies presented here will aid researchers in designing and executing these critical studies.

References

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 7. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]

- 8. lebatex.com [lebatex.com]

- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 10. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Silver Sulfadiazine and Sodium Hya… [ouci.dntb.gov.ua]

- 12. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 13. scispace.com [scispace.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Sodium 2-cyanobenzene-1-sulfinate

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of sodium 2-cyanobenzene-1-sulfinate. Due to the limited availability of specific experimental data for this compound, this document leverages established knowledge of the electrochemical behavior of aryl sulfinates as a predictive framework. The guide details generalized synthesis routes, expected redox characteristics, and a comprehensive experimental protocol for electrochemical analysis. It is intended to serve as a foundational resource for researchers initiating studies on this compound and other related aryl sulfinate compounds.

Introduction

Sodium aryl sulfinates are versatile intermediates in organic synthesis, playing a crucial role in the formation of a wide array of organosulfur compounds such as sulfones, sulfonamides, and sulfonate esters.[1][2] Their electrochemical properties are of significant interest as they can be harnessed for novel synthetic transformations.[3][4] Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and reaction conditions.[5] This guide focuses on this compound, a specific aryl sulfinate with potential applications in medicinal chemistry and materials science. While direct experimental data for this compound is scarce, this guide consolidates the known electrochemical behavior of the broader class of aryl sulfinates to provide a robust predictive model for its properties and a detailed methodology for its empirical investigation.

Synthesis of Sodium Aryl Sulfinates

The synthesis of sodium aryl sulfinates can be achieved through several methods. A common and effective approach involves the reaction of aryl halides with a sulfur dioxide surrogate.[6] One such method is the nickel-electrocatalytic sulfinylation of aryl bromides.[6] Another established route is the reduction of the corresponding sulfonyl chlorides.[7]

A plausible synthetic pathway for this compound is outlined below:

Caption: General workflow for the synthesis of an aryl sulfinate.

Expected Electrochemical Properties

The electrochemical behavior of sodium aryl sulfinates is characterized by their ability to undergo oxidation. This process typically involves the transfer of an electron to form a sulfonyl radical, which can then participate in various downstream reactions. The specific oxidation potential will be influenced by the nature and position of substituents on the aromatic ring. For this compound, the electron-withdrawing nature of the cyano group is expected to influence its redox potential.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of chemical species.[8] A typical cyclic voltammogram for an aryl sulfinate would be expected to show an oxidative peak corresponding to the formation of the sulfonyl radical. The reversibility of this process can provide insights into the stability of the generated radical.

Experimental Protocol: Cyclic Voltammetry Analysis

This section provides a detailed protocol for the electrochemical analysis of this compound using cyclic voltammetry.

4.1. Materials and Equipment

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., Glassy Carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

This compound

-

Anhydrous acetonitrile (or other suitable organic solvent)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Ferrocene (for internal calibration)

-

Inert gas (Argon or Nitrogen)

4.2. Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and the chosen organic solvent.

-

Dry the electrode under a stream of inert gas.

-

-

Electrolyte Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the organic solvent.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

-

-

Analyte Solution Preparation:

-

Dissolve a known concentration of this compound (e.g., 1-5 mM) in the deoxygenated electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Maintain an inert atmosphere over the solution throughout the experiment.

-

Connect the electrodes to the potentiostat.

-

Record a background cyclic voltammogram of the electrolyte solution.

-

Record the cyclic voltammogram of the analyte solution. A typical potential window for oxidation would be from 0 V to approximately +2.0 V vs. Ag/AgCl.[9] The scan rate can be varied (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.[10]

-

After recording the initial voltammograms, add a small amount of ferrocene to the solution and record another voltammogram to use the Fc/Fc⁺ couple as an internal reference.

-

Caption: Experimental workflow for cyclic voltammetry analysis.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from cyclic voltammetry experiments on this compound.

| Parameter | Value | Conditions |

| Oxidation Peak Potential (Epa) | User Data | vs. Fc/Fc⁺ |

| Reduction Peak Potential (Epc) | User Data | vs. Fc/Fc⁺ |

| Half-wave Potential (E1/2) | User Data | vs. Fc/Fc⁺ |

| Peak Separation (ΔEp) | User Data | at 100 mV/s |

| Peak Current Ratio (Ipa/Ipc) | User Data | at 100 mV/s |

Conclusion

This technical guide provides a foundational understanding of the expected electrochemical properties of this compound based on the well-established behavior of aryl sulfinates. The detailed experimental protocol for cyclic voltammetry offers a practical starting point for researchers to empirically determine the specific redox characteristics of this compound. The insights gained from such studies will be invaluable for the rational design of novel synthetic methodologies and the development of new functional materials and pharmaceuticals. Further research is encouraged to elucidate the precise electrochemical behavior and reaction mechanisms of this compound.

References

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Chemistry of electrochemical oxidative reactions of sulfinate salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Straightforward Electrochemical Sulfonylation of Arenes and Aniline Derivatives using Sodium Sulfinates [iris.unipv.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scalable, Chemoselective Nickel Electrocatalytic Sulfinylation of Aryl Halides with SO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Desulfitative Cyanation for the Synthesis of Aryl Nitriles from Sodium Arenesulfinates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl nitriles are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Furthermore, the nitrile group serves as a versatile synthetic handle, readily transformable into other valuable functionalities such as carboxylic acids, amines, and amides. Traditional methods for the synthesis of aryl nitriles, including the Rosenmund-von Braun and Sandmeyer reactions, often necessitate harsh reaction conditions and the use of stoichiometric and toxic copper(I) cyanide.[1] Modern cross-coupling strategies have emerged as powerful alternatives, and among these, desulfitative cross-coupling reactions utilizing readily available arenesulfonyl chlorides and sodium arenesulfinates have gained prominence.[1]

This application note details a palladium-catalyzed desulfitative cyanation protocol for the synthesis of aryl nitriles from sodium arenesulfinates. This method offers a practical and efficient route to aryl nitriles under relatively mild conditions, tolerating a range of functional groups. While a specific protocol for sodium 2-cyanobenzene-1-sulfinate was not found in the reviewed literature, this general and adaptable methodology for sodium arenesulfinates provides a strong foundation for researchers exploring novel nitrile syntheses.

General Reaction Scheme

The palladium-catalyzed desulfitative cyanation of sodium arenesulfinates proceeds via the general transformation depicted below:

Experimental Protocol

This protocol is adapted from the palladium-catalyzed desulfitative cyanation of sodium arenesulfinates.[1]

Materials:

-

Sodium arenesulfinate (substrate)

-

Copper(I) cyanide (CuCN)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Nitrogen gas (N₂)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add the sodium arenesulfinate (1.0 mmol), copper(I) cyanide (1.2 mmol), palladium(II) acetate (0.05 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.06 mmol), and sodium carbonate (2.0 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

-

Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filter cake with additional ethyl acetate.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl nitrile.

Data Presentation

The following table summarizes the yields obtained for the palladium-catalyzed desulfitative cyanation of various sodium arenesulfinates as reported in the literature.[1]

| Entry | Substrate (Sodium Arenesulfinate) | Product (Aryl Nitrile) | Yield (%) |

| 1 | Sodium 4-methoxybenzene-1-sulfinate | 4-Methoxybenzonitrile | 85 |

| 2 | Sodium 4-methylbenzene-1-sulfinate | 4-Methylbenzonitrile | 82 |

| 3 | Sodium benzene-1-sulfinate | Benzonitrile | 78 |

| 4 | Sodium 4-chlorobenzene-1-sulfinate | 4-Chlorobenzonitrile | 75 |

| 5 | Sodium 3-methoxybenzene-1-sulfinate | 3-Methoxybenzonitrile | 80 |

| 6 | Sodium naphthalene-2-sulfinate | Naphthalene-2-carbonitrile | 72 |

Visualizations

Experimental Workflow:

Caption: Experimental workflow for the palladium-catalyzed desulfitative cyanation.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the desulfitative cyanation.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Copper(I) cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium catalysts can be toxic and should be handled with care.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen. Use appropriate safety measures.

-

Always follow standard laboratory safety procedures.

Conclusion

The palladium-catalyzed desulfitative cyanation of sodium arenesulfinates provides a valuable and modern synthetic route to aryl nitriles. This method avoids the use of highly toxic and stoichiometric cyanide reagents and demonstrates good functional group tolerance. Researchers in drug development and materials science can utilize this protocol as a reliable method for the synthesis of diverse nitrile-containing molecules. Further investigation into the substrate scope, including the use of heteroaromatic sulfinates, could further expand the utility of this transformation.

References

Application Notes and Protocols: Sodium 2-Cyanobenzene-1-sulfinate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-cyanobenzene-1-sulfinate is a versatile and reactive building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various biologically active molecules. Its unique chemical structure, featuring both a sulfinate group and a nitrile moiety on a benzene ring, offers multiple avenues for chemical modification and incorporation into complex molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on anticancer applications.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of 2-cyanobenzenesulfonamide derivatives . Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The 2-cyano substitution on the benzene ring can significantly influence the pharmacological profile of the resulting sulfonamide derivatives, often enhancing their potency and selectivity for specific biological targets.

Anticancer Activity: Inhibition of Carbonic Anhydrase IX and Ribonucleotide Reductase

Recent research has highlighted the potential of 2-cyanobenzenesulfonamide derivatives as potent inhibitors of key enzymes involved in cancer progression, namely Carbonic Anhydrase IX (CA IX) and Ribonucleotide Reductase (RR).

-

Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[1][2][3] Inhibition of CA IX is a promising strategy for cancer therapy.

-

Ribonucleotide Reductase (RR) Inhibition: RR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[4][5][6][7][8] Inhibition of RR can lead to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.

Quantitative Data: Anticancer Activity of Benzenesulfonamide Derivatives

The following tables summarize the in vitro inhibitory activities of various benzenesulfonamide derivatives, including those with structural similarities to compounds derivable from this compound. This data provides a rationale for exploring 2-cyanobenzenesulfonamides as a promising class of anticancer agents.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives

| Compound ID | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| AZA | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [3] |

| Compound 1 | 4-(Purin-6-ylamino)benzenesulfonamide | 89.7 | 10.3 | 6.5 | 4.3 | [1] |

| Compound 2 | 4-(Pyrimidin-2-ylamino)benzenesulfonamide | 120.4 | 25.6 | 15.8 | 8.9 | [1] |

| Compound 3b | 2-Methylbenzenesulfonamide-thiazolidinone derivative | - | - | 35 | - | [2] |

| Compound 6i | 2-Methylbenzenesulfonamide-thiazolidinedione derivative | - | - | 41 | - | [2] |

| Hydrazone 10 | Hydrazonobenzenesulfonamide | - | - | 15.4 | 8.05 | [3] |

| Hydrazone 11 | Hydrazonobenzenesulfonamide | - | - | 16.2 | 9.2 | [3] |

Note: Lower Kᵢ values indicate higher inhibitory potency. Data for compounds 3b and 6i are presented as IC₅₀ values in the source, which are comparable to Kᵢ for the purpose of this table.

Table 2: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 12d | Breast (MDA-MB-468) | 3.99 | [9] |

| Compound 12i | Breast (MDA-MB-468) | 1.48 | [9] |

| Compound 12d | Leukemia (CCRF-CEM) | 4.51 | [9] |

| Compound 12i | Leukemia (CCRF-CEM) | 9.83 | [9] |

| Chalcone 5 | Gastric Adenocarcinoma (AGS) | 0.89 (µg/mL) | [10] |

| Chalcone 7 | Acute Promyelocytic Leukemia (HL-60) | 1.57 (µg/mL) | [10] |

Note: IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocols

The following section provides a detailed, adaptable protocol for the synthesis of 2-cyanobenzenesulfonamides from this compound. This protocol is based on a general and efficient NH₄I-mediated method for the synthesis of sulfonamides from sodium sulfinates and amines.

Protocol 1: Synthesis of N-Aryl-2-cyanobenzenesulfonamide

Objective: To synthesize an N-aryl-2-cyanobenzenesulfonamide derivative from this compound and an appropriate aromatic amine.

Materials:

-

This compound

-

Substituted Aniline (e.g., aniline, p-toluidine, etc.)

-

Ammonium Iodide (NH₄I)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk tube (25 mL) with a magnetic stir bar

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: To a 25 mL Schlenk tube, add this compound (0.2 mmol, 1.0 eq.), the desired substituted aniline (0.3 mmol, 1.5 eq.), and ammonium iodide (0.2 mmol, 1.0 eq.).

-

Solvent Addition: Add 2 mL of anhydrous acetonitrile to the Schlenk tube.

-

Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture for 12 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After 12 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

-

Wash the reaction mixture with a saturated NaCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-aryl-2-cyanobenzenesulfonamide.

-

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[11][12]

Note: This is a general protocol and may require optimization for specific substrates. The reaction temperature, time, and stoichiometry of reagents can be adjusted to improve the yield.

Visualizations

Signaling Pathway: Role of CA IX in Tumor Hypoxia

Caption: CA IX role in tumor hypoxia and its inhibition.

Experimental Workflow: Synthesis of 2-Cyanobenzenesulfonamides

Caption: Workflow for 2-cyanobenzenesulfonamide synthesis.

Logical Relationship: From Starting Material to Biological Activity

Caption: Path from starting material to biological effect.

References

- 1. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Discovery of New Dual Carbonic Anhydrase IX and VEGFR-2 Inhibitors Based on the Benzenesulfonamide-Bearing 4-Thiazolidinones/2,4-Thiazolidinediones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present [mdpi.com]

- 7. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Photoredox-Mediated C-CN Bond Formation Using Sodium 2-Cyanobenzene-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of carbon-cyano (C-CN) bonds is a cornerstone in organic synthesis, providing access to nitriles that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Traditional cyanation methods often rely on highly toxic reagents such as potassium or sodium cyanide. In recent years, photoredox catalysis has emerged as a powerful and sustainable strategy for forging chemical bonds under mild conditions.[2][3] This document outlines a proposed methodology for a novel photoredox-catalyzed C-CN bond formation utilizing sodium 2-cyanobenzene-1-sulfinate as a stable, easy-to-handle cyanating agent. This approach aims to provide a safer and more versatile alternative to existing methods.

Proposed Reaction Pathway

The proposed reaction proceeds via a dual catalytic cycle involving a photoredox catalyst and a nickel catalyst. Upon excitation by visible light, the photocatalyst oxidizes the this compound, leading to the formation of a sulfonyl radical. This radical is proposed to undergo a desulfonylation to generate a 2-cyanophenyl radical. In a parallel cycle, an oxidative addition of an aryl halide to a Ni(0) complex occurs. The 2-cyanophenyl radical then undergoes a single electron transfer with the Ni(II)-aryl complex, regenerating the photocatalyst and forming a Ni(III) intermediate. Subsequent reductive elimination from this intermediate furnishes the desired aryl nitrile product and regenerates the Ni(I) catalyst, which is then reduced to Ni(0) to complete the catalytic cycle.

References

Application Notes and Protocols for the Synthesis of Benzonitriles from Arylboronic Acids

Introduction

The synthesis of benzonitriles from arylboronic acids is a significant transformation in organic chemistry, providing access to key intermediates for pharmaceuticals, agrochemicals, and materials science. While a direct method employing sodium 2-cyanobenzene-1-sulfinate as a cyanating agent is not documented in the current scientific literature, several robust and versatile protocols have been established using alternative cyanating agents and catalytic systems. This document provides detailed application notes and protocols for the most prominent and effective of these methods, categorized by the transition metal catalyst employed.

I. Palladium-Catalyzed Cyanation of Arylboronic Acids

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Several methods have been developed for the cyanation of arylboronic acids using palladium catalysts in combination with various cyanide sources.

A. Using Benzyl Thiocyanate as a Cyanide-Free Source

A notable cyanide-free approach involves the use of benzyl thiocyanate as the cyanating agent. This method, developed by Zhang and Liebeskind, utilizes a palladium catalyst and a copper(I) co-catalyst to achieve the transformation.[1][2][3]

Reaction Scheme:

Ar-B(OH)₂ + Bn-SCN → Ar-CN

Data Presentation: Substrate Scope and Yields

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Benzonitrile | 92 |

| 2 | 4-Methylphenylboronic acid | 4-Methylbenzonitrile | 85 |

| 3 | 4-Methoxyphenylboronic acid | 4-Methoxybenzonitrile | 88 |

| 4 | 2-Naphthylboronic acid | 2-Naphthonitrile | 82 |

| 5 | 3-Thienylboronic acid | 3-Cyanothiophene | 75 |

Yields are based on published data and may vary depending on experimental conditions.[1]

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation with Benzyl Thiocyanate

-

To an oven-dried reaction vessel, add the arylboronic acid (1.5 mmol), copper(I) thiophene-2-carboxylate (CuTC, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

-

The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.

-

Add benzyl thiocyanate (1.0 mmol) via syringe.

-

The reaction mixture is stirred at 50 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL).

-

The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired benzonitrile.[1]

Proposed Reaction Mechanism

The reaction is believed to proceed through a catalytic cycle involving the palladium catalyst and the copper co-catalyst.

References

- 1. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - figshare - Figshare [figshare.com]

Application Notes and Protocols for One-Pot Synthesis Strategies Involving Sodium 2-Cyanobenzene-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-cyanobenzene-1-sulfinate is a versatile building block in organic synthesis, primarily recognized as a precursor to saccharin and its derivatives. Its bifunctional nature, possessing both a nucleophilic sulfinate group and a cyano group that can undergo various transformations, makes it an attractive candidate for one-pot and multicomponent reactions. This document outlines potential one-pot synthesis strategies involving this compound for the efficient construction of pharmaceutically relevant scaffolds, such as saccharin derivatives and other sulfur-containing heterocycles. The protocols described herein are based on established methodologies for analogous sodium arylsulfinates and aim to provide a framework for further research and development.

Core Applications and Synthetic Potential

This compound can participate in a variety of one-pot transformations, primarily leveraging the reactivity of the sulfinate moiety. Key applications include:

-

One-Pot Synthesis of Saccharin and N-Substituted Saccharin Derivatives: This is a highly plausible and valuable application, involving an initial amination or sulfonylation followed by intramolecular cyclization.

-

Multicomponent Reactions for Heterocycle Synthesis: The sulfinate can act as a sulfonyl radical precursor or a nucleophile in concert with other reactants to build complex molecular architectures in a single step.

Application Note 1: One-Pot Synthesis of N-Aryl/Alkyl Saccharin Derivatives

This proposed one-pot strategy involves the in-situ formation of a sulfonamide from this compound and a primary amine, followed by an acid- or base-mediated intramolecular cyclization to yield the corresponding N-substituted saccharin derivative. This approach avoids the isolation of the intermediate 2-cyanobenzenesulfonamide, thus improving step economy.

Proposed Signaling Pathway

Caption: Proposed one-pot synthesis of N-substituted saccharins.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a stirred solution of a primary amine (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 5 mL) in a round-bottom flask, add this compound (1.2 mmol).

-

Sulfonamide Formation: Add the coupling agent/catalyst system. For example, add iodine (0.1 mmol) and tert-butyl hydroperoxide (2.0 mmol). Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the intermediate sulfonamide by TLC.

-

In-Situ Cyclization: Upon consumption of the starting materials, add a cyclization catalyst. For acid-catalyzed cyclization, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol) and heat the mixture to 80°C. For base-catalyzed cyclization, add a base such as potassium carbonate (1.5 mmol) and heat.

-

Work-up and Purification: After completion of the cyclization (monitored by TLC, typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data from Analogous Reactions

The following table summarizes results from analogous one-pot sulfonamide formation and cyclization reactions.

| Entry | Amine | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | I₂/TBHP then H⁺ | MeCN | 25 then 80 | 3 + 6 | ~70-85 |

| 2 | Benzylamine | CuI / Phen | DMF | 100 | 12 | ~65-80 |

| 3 | Cyclohexylamine | I₂/TBHP then K₂CO₃ | MeCN | 25 then 80 | 4 + 8 | ~60-75 |

Data is representative and extrapolated from similar reported syntheses.

Application Note 2: Three-Component Synthesis of Sulfonylated Heterocycles

Sodium sulfinates are excellent precursors for sulfonyl radicals, which can participate in multicomponent reactions to form C-S bonds. A plausible one-pot strategy involves the reaction of this compound with an alkene and a nitrogen source to generate functionalized heterocycles.

Experimental Workflow

Caption: Workflow for three-component heterocycle synthesis.

Experimental Protocol (Hypothetical)

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), an alkene (e.g., styrene, 1.2 mmol), and a nitrogen source (e.g., an amine or ammonia equivalent, 1.5 mmol) in a suitable solvent (e.g., DMSO or MeCN, 5 mL).

-

Radical Initiation: Add a radical initiator. For a photoredox-catalyzed reaction, add a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) and irradiate with visible light. For a chemically initiated reaction, add an oxidant such as potassium persulfate (K₂S₂O₈, 2.0 mmol).

-

Reaction Conditions: Stir the mixture at the appropriate temperature (room temperature for photocatalysis, 60-100°C for thermal initiation) for 12-24 hours, or until TLC analysis indicates completion.

-

Work-up and Purification: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Quantitative Data from Analogous Reactions

The following table presents typical results for three-component reactions involving sodium arylsulfinates.

| Entry | Alkene | Nitrogen Source | Catalyst/Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Amidines | TBHP | MeCN | 70 | 12 | 75-90 |

| 2 | Norbornene | N-arylpropiolamides | Visible Light/PC | DMSO | 25 | 24 | 60-85 |

| 3 | 1-Hexene | Diazo esters | Pd(0) | MeCN | 60 | 10 | 65-80 |

Data is representative and extrapolated from similar reported syntheses.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

While direct, published one-pot protocols starting from this compound are not yet prevalent, the extensive literature on the reactivity of sodium arylsulfinates provides a strong basis for the development of such efficient synthetic strategies. The proposed application notes and protocols for the synthesis of N-substituted saccharins and other heterocycles offer promising starting points for researchers in drug discovery and organic synthesis to explore the utility of this versatile building block. These one-pot approaches have the potential to streamline synthetic routes, reduce waste, and accelerate the discovery of new bioactive molecules.

Application Notes and Protocols for Cyanation Reactions in Organic Synthesis

To the Valued Researcher,

Following a comprehensive review of the current scientific literature, it has been determined that there are no available studies or established protocols on the use of sodium 2-cyanobenzene-1-sulfinate as a cyanating agent for the cyanation of substrates. The primary role of sodium sulfinates in organic synthesis is as sulfonylating, sulfenylating, or sulfinylating reagents.

Therefore, this document provides a detailed overview of well-established and widely used methods for cyanation reactions, which are critical for the synthesis of nitriles—a key functional group in pharmaceuticals and agrochemicals. The information presented here is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the substrate scope, experimental protocols, and reaction mechanisms of current state-of-the-art cyanation methodologies.

Overview of Common Cyanation Methods

The introduction of a cyano group into a molecule is a fundamental transformation in organic chemistry. Modern methods often employ transition metal catalysis to achieve high efficiency and broad substrate compatibility. The most common cyanating agents include inorganic cyanides, such as potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂), as well as less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]).

Palladium-Catalyzed Cyanation of Aryl Halides and Pseudohalides

Palladium-catalyzed cyanation is a versatile method for the synthesis of aryl nitriles from aryl halides and triflates. These reactions typically proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Substrate Scope of Palladium-Catalyzed Cyanation

The substrate scope for palladium-catalyzed cyanation is broad, encompassing a wide range of aryl and heteroaryl halides. The following table summarizes representative examples from the literature, showcasing the versatility of these methods with various cyanide sources.

| Entry | Aryl Halide/Pseudohalide | Cyanide Source | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | DMA | 120 | 95 |

| 2 | 4-Bromobenzonitrile | Zn(CN)₂ | Pd(dba)₂ / dppf | DMF | 80 | 98 |

| 3 | 2-Chloropyridine | KCN | Pd₂(dba)₃ / Xantphos | Toluene | 110 | 85 |

| 4 | 1-Naphthyl bromide | NaCN | Pd/C / P(t-Bu)₃ | Toluene | 100 | 92 |

| 5 | 4-Triflyloxyanisole | K₄[Fe(CN)₆] | Pd(OAc)₂ / cataCXium A | Dioxane | 100 | 88 |

| 6 | 3-Bromoquinoline | Zn(CN)₂ | PdCl₂(dppf) | DMA | 100 | 91 |

| 7 | 4-Chloroacetophenone | K₄[Fe(CN)₆] | Pd/C | NMP | 140 | 78 |

This table is a compilation of representative data from various sources and is intended for illustrative purposes.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides with Zn(CN)₂

This protocol provides a general method for the cyanation of an aryl bromide using zinc cyanide as the cyanide source and a palladium catalyst with a phosphine ligand.

Materials:

-

Aryl bromide (1.0 mmol)

-

Zinc cyanide (Zn(CN)₂, 0.6 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

-

Add anhydrous DMF (5 mL) via syringe.

-

Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.

Nickel-Catalyzed Cyanation of Aryl Halides

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cyanation reactions.[1] Nickel catalysts can activate more challenging substrates, such as aryl chlorides, under milder conditions.[1]

Substrate Scope of Nickel-Catalyzed Cyanation

Nickel-catalyzed cyanations are compatible with a diverse array of functional groups and can be applied to various aryl and heteroaryl chlorides and bromides.[1]

| Entry | Aryl Halide | Cyanide Source | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chloroanisole | Zn(CN)₂ | NiCl₂(dppf) | DMA | 80 | 92 |

| 2 | 2-Bromonaphthalene | K₄[Fe(CN)₆] | Ni(COD)₂ / dppf | NMP | 120 | 89 |

| 3 | 4-Chlorotoluene | NaCN | NiBr₂ / P(Cy)₃ | Toluene | 110 | 75 |

| 4 | 3-Chloropyridine | Zn(CN)₂ | NiCl₂(PCy₃)₂ | DMA | 90 | 88 |

| 5 | 1-Chloro-4-nitrobenzene | K₄[Fe(CN)₆] | NiCl₂ / dppb | DMF | 130 | 65 |

This table is a compilation of representative data from various sources and is intended for illustrative purposes.[1]

Experimental Protocol: General Procedure for Nickel-Catalyzed Cyanation of Aryl Chlorides with Zn(CN)₂

This protocol describes a general procedure for the cyanation of aryl chlorides using a nickel-based catalytic system.[1]

Materials:

-

Aryl chloride (1.0 mmol)

-

Zinc cyanide (Zn(CN)₂, 0.7 mmol)

-

Nickel(II) chloride (NiCl₂, 0.05 mmol)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.06 mmol)

-

Zinc powder (Zn, 0.2 mmol)

-

N,N-Dimethylacetamide (DMA), anhydrous (4 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, charge a dry vial with NiCl₂ (0.05 mmol), dppf (0.06 mmol), and zinc powder (0.2 mmol).

-

Add anhydrous DMA (2 mL) and stir the mixture at room temperature for 15 minutes to pre-form the active catalyst.

-

To this mixture, add the aryl chloride (1.0 mmol) and zinc cyanide (0.7 mmol), followed by additional anhydrous DMA (2 mL).

-

Seal the vial and heat the reaction mixture at 80-100 °C. Monitor the reaction by GC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with aqueous ammonia.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure aryl nitrile.

The Chemistry of Sodium Sulfinates

Sodium sulfinates (RSO₂Na) are versatile reagents in organic synthesis, but their reactivity is predominantly centered around the sulfur atom.[2] They are widely used as precursors for the formation of sulfones, sulfonamides, and thiosulfonates.[2]

The primary modes of reactivity for sodium sulfinates include:

-

Nucleophilic attack by the sulfur atom.

-

Formation of sulfonyl radicals (RSO₂•) under oxidative conditions.

-

Formation of sulfinyl radicals (RSO•) or thioether precursors.[2]

Given this established reactivity profile, the use of a sulfinate salt as a source for a cyano group is not a known or expected transformation in the chemical literature. The C-S bond in an aryl sulfinate is generally stable, and conditions that might cleave it would likely not result in the selective transfer of a cyano group from the aromatic ring.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the palladium and nickel-catalyzed cyanation reactions described above.

Caption: General workflow for Palladium-Catalyzed Cyanation.

Caption: General workflow for Nickel-Catalyzed Cyanation.

References

Application Notes and Protocols: Functional Group Tolerance in Reactions with Sodium 2-Cyanobenzene-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals